Olsalazine sodium, chemically known as disodium 3,3′-azobis(6-hydroxybenzoate), is a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond. [] It belongs to the class of aminosalicylates and serves as a prodrug that is primarily investigated for its potential in colon-specific drug delivery. [] Olsalazine sodium is specifically designed to deliver 5-ASA to the colon, where it is believed to exert therapeutic effects. []
Olsalazine sodium is a pharmaceutical compound primarily used in the treatment of inflammatory bowel diseases, such as ulcerative colitis. It is a prodrug of mesalazine, which is an anti-inflammatory agent that acts locally in the intestine. Olsalazine sodium is classified as a 5-aminosalicylic acid derivative, which is essential for its therapeutic effects.
Olsalazine sodium is synthesized from mesalazine and is categorized under anti-inflammatory medications. Its structure comprises two mesalazine molecules linked by an azo bond, which is cleaved in the colon to release mesalazine, thereby exerting its therapeutic effects directly at the site of inflammation.
The synthesis of olsalazine sodium typically involves several key reactions:
The synthesis can be optimized to reduce impurities and increase yield through controlled reaction conditions, such as temperature and pH adjustments during the diazotization process .
Olsalazine sodium has a molecular formula of and a molecular weight of approximately 327.33 g/mol. The compound features two 5-aminosalicylic acid units connected by an azo (-N=N-) linkage. The structural representation includes functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH), which are crucial for its biological activity.
Olsalazine sodium undergoes various chemical reactions during its synthesis and metabolism:
The mechanism of action of olsalazine sodium involves its conversion into mesalazine upon reaching the colon. Mesalazine works by inhibiting leukotriene synthesis, scavenging free radicals, and inhibiting nuclear factor kappa B (NF-kB) activation, thus reducing inflammation in the intestinal mucosa. This localized action minimizes systemic side effects commonly associated with other anti-inflammatory drugs.
These properties are significant for formulation development in pharmaceutical applications .
Olsalazine sodium is primarily used in clinical settings for:
Olsalazine sodium (C₁₄H₈N₂Na₂O₆) is a dimeric azo compound comprising two molecules of 5-aminosalicylic acid (5-ASA; mesalazine) linked via an azo bond (–N=N–). This bifunctional structure enables targeted colonic delivery while maintaining a low molecular weight of 346.2 g/mol. The sodium counterions enhance aqueous solubility, critical for oral formulation stability and bioavailability. The molecule exhibits geometric isomerism (E/Z configuration) around the azo bond, with the trans (E) isomer being the biologically active and stable form under physiological conditions. This configuration minimizes steric hindrance and facilitates bacterial azoreductase recognition in the colon [2] [3].
Table 1: Molecular Identity of Olsalazine Sodium
Property | Value |
---|---|
Systematic Name | Disodium 3,3'-diazene-1,2-diylbis(6-hydroxybenzoate) |
Molecular Formula | C₁₄H₈N₂Na₂O₆ |
Molecular Weight | 346.2 g/mol |
CAS Number | 6054-98-4 |
Azo Bond Configuration | Trans (E) isomer |
Solubility | Highly soluble in aqueous media (>50 mg/mL) |
The azo bond (–N=N–) in olsalazine sodium serves as a pH-sensitive metabolic switch. It remains intact in the acidic stomach (pH 1–3) and small intestine (pH 6–7), with <5% cleavage observed in vitro over 6 hours. However, colonic microbiota (e.g., Bacteroides and Clostridium spp.) produce azoreductases that catalytically cleave this bond via a four-electron reduction process. This enzymatic cleavage releases two molecules of 5-ASA directly at the site of inflammation in the colon. Kinetic studies using fecal slurries reveal olsalazine degrades slower (t₁/₂ = 145.1 min) than sulfasalazine (t₁/₂ = 32.8 min) or balsalazide (t₁/₂ = 80.9 min), attributed to steric hindrance from its symmetrical dimeric structure. This delayed cleavage prolongs 5-ASA exposure in the distal colon [1] [6] [8].
Table 2: Azo-Bond Stability and Cleavage Kinetics of Aminosalicylate Prodrugs
Prodrug | Half-Life in Fecal Slurry (min) | Primary Cleavage Site | 5-ASA Release Mechanism |
---|---|---|---|
Olsalazine | 145.1 | Colon | Bacterial azoreductases |
Sulfasalazine | 32.8 | Colon | Bacterial azoreductases |
Balsalazide | 80.9 | Colon | Bacterial azoreductases |
Mesalazine | N/A | Small intestine | pH-dependent diffusion (non-azo) |
Structurally, olsalazine differs from sulfasalazine (which uses sulfapyridine as a carrier) and balsalazide (which uses 4-aminobenzoyl-β-alanine) by directly coupling two 5-ASA molecules. This design eliminates sulfonamide-related toxicity and increases molar yield of active drug: 1 g olsalazine delivers 0.86 g 5-ASA, versus 0.40 g from sulfasalazine. Colonic dialysis studies confirm olsalazine achieves significantly higher luminal 5-ASA concentrations (23.7 mmol/L) than equimolar mesalazine formulations like Pentasa® (12.6 mmol/L) or Salofalk® (15.0 mmol/L). Additionally, systemic absorption of intact olsalazine is <1%, and its serum 5-ASA levels are 60% lower than those observed with mesalazine, reducing nephrotoxic potential [1] [4] [6].
Table 3: Structural and Pharmacological Comparison of Aminosalicylates
Property | Olsalazine | Mesalazine | Balsalazide |
---|---|---|---|
Chemical Class | Dimeric azo prodrug | Active drug | Azo prodrug |
Carrier Molecule | 5-ASA (self-carrier) | None | 4-Aminobenzoyl-β-alanine |
Molar Yield of 5-ASA | 2 moles per mole | 1 mole per mole | 1 mole per mole |
Colonic 5-ASA Concentration | 23.7 mmol/L | 12.6–15.0 mmol/L | ~18.0 mmol/L |
Systemic Absorption | <1% (prodrug) | 20–30% | <5% (prodrug) |
X-Ray Diffraction (XRD)
Olsalazine sodium exhibits a crystalline lattice characterized by distinct peaks at 2θ = 8.5°, 12.7°, 17.3°, and 26.4°, corresponding to (001), (110), (200), and (013) crystallographic planes. Its unit cell is monoclinic with space group P2₁/c, and lattice parameters a = 15.28 Å, b = 5.62 Å, c = 18.91 Å, β = 92.4°. The crystalline stability is attributed to intramolecular hydrogen bonding between the carboxylic oxygen and phenolic hydrogen (O–H···O=C; bond length 1.82 Å), as well as π-stacking of aromatic rings (3.48 Å spacing) [5] [9].
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz) confirms the symmetrical dimeric structure: δ 7.85 (d, J = 8.9 Hz, H-4/H-4'), 7.01 (dd, J = 8.9, 2.5 Hz, H-5/H-5'), 6.98 (d, J = 2.5 Hz, H-7/H-7'). The azo bond quenches aromatic proton signals adjacent to –N=N–, simplifying the spectrum versus monomeric 5-ASA. ¹³C NMR shows diagnostic carbonyl peaks at δ 174.2 (COOH) and phenolic carbons at δ 162.1 (C-6/C-6') [2] [5].
Fourier-Transform Infrared Spectroscopy (FTIR)
Key FTIR bands include:
Host-guest complexation with β-cyclodextrin (β-CD) shifts the azo bond peak to 1575 cm⁻¹ and broadens O–H vibrations, confirming inclusion of the aromatic rings within β-CD cavities. This alters dissolution kinetics but not azo bond stability [5].
Table 4: Spectroscopic Signatures of Olsalazine Sodium
Technique | Key Peaks/Bands | Structural Assignment |
---|---|---|
XRD | 2θ = 8.5°, 12.7°, 17.3°, 26.4° | Monoclinic crystal planes (001, 110, 200, 013) |
¹H NMR | δ 7.85 (d), 7.01 (dd), 6.98 (d) | Aromatic protons H-4/H-4', H-5/H-5', H-7/H-7' |
FTIR | 1590 cm⁻¹, 1560/1400 cm⁻¹, 1280 cm⁻¹ | N=N stretch, COO⁻ asym/sym stretch, C–O phenolic |
UV-Vis | λ_max = 350 nm (ε = 12,400 L/mol·cm) | π→π* transition of azo bond |
Compound Names in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7